2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane
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Overview
Description
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane is a chemical compound known for its unique structure and reactivity. It contains both an oxirane (epoxide) ring and a thiirane (episulfide) ring, connected by a disulfide bridge. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane typically involves the reaction of thiiranes with oxiranes in the presence of disulfide linkages. One common method includes the reaction of 2-chloromethylthiirane with oxirane under basic conditions to form the desired compound . The reaction conditions often involve the use of polar aprotic solvents such as acetonitrile (MeCN) and bases like potassium hydroxide (KOH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane and thiirane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted oxiranes and thiiranes.
Scientific Research Applications
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential use in drug development, especially in targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane involves its reactivity with nucleophiles. The oxirane and thiirane rings can undergo ring-opening reactions, leading to the formation of various products. The disulfide bridge can also be reduced to form thiols, which can further react with other molecules. These reactions are crucial for its applications in chemistry and biology.
Comparison with Similar Compounds
Similar Compounds
2-[(Thiiran-2-ylmethyldisulfanyl)methyl]thiirane: Similar structure but contains two thiirane rings instead of an oxirane and a thiirane.
2-Chloromethylthiirane: Contains a single thiirane ring with a chloromethyl group.
Uniqueness
2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane is unique due to its combination of oxirane and thiirane rings connected by a disulfide bridge. This structure provides a diverse range of reactivity and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
600728-13-0 |
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Molecular Formula |
C6H10OS3 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-[(thiiran-2-ylmethyldisulfanyl)methyl]oxirane |
InChI |
InChI=1S/C6H10OS3/c1-5(7-1)2-9-10-4-6-3-8-6/h5-6H,1-4H2 |
InChI Key |
XOAWSOHAFHJTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CSSCC2CS2 |
Origin of Product |
United States |
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